Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine
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Overview
Description
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine is a compound that combines the properties of oxalic acid and a piperidine derivative. Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables, while 1-[4-(3-phenoxyphenoxy)butyl]piperidine is a synthetic compound often used in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-phenoxyphenoxy)butyl]piperidine typically involves the reaction of 3-phenoxyphenol with 1,4-dibromobutane to form 4-(3-phenoxyphenoxy)butane. This intermediate is then reacted with piperidine under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-phenoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-[4-(3-phenoxyphenoxy)butyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-phenoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate
- 3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate
Uniqueness
1-[4-(3-phenoxyphenoxy)butyl]piperidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research focused on enzyme inhibition and receptor binding .
Properties
IUPAC Name |
oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-3-10-19(11-4-1)24-21-13-9-12-20(18-21)23-17-8-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,9-13,18H,2,5-8,14-17H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZQVIFIVYURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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